

physical and chemical characteristics of H-D-Met-OMe.HCl

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **H-D-Met-OMe.HCl**

Cat. No.: **B555541**

[Get Quote](#)

A Comprehensive Technical Guide to H-D-Met-OMe.HCl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical and chemical characteristics of **H-D-Met-OMe.HCl** (D-Methionine methyl ester hydrochloride). The information is compiled to support research, development, and quality control activities involving this amino acid derivative.

Chemical Identity and Structure

H-D-Met-OMe.HCl is the hydrochloride salt of the methyl ester of D-methionine, a non-proteinogenic stereoisomer of the essential amino acid L-methionine. Its structure is characterized by a chiral center at the alpha-carbon, a methyl ester group, and a methylthioethyl side chain.

Chemical Structure:

Physicochemical Properties

The fundamental physical and chemical properties of **H-D-Met-OMe.HCl** are summarized in the table below. These parameters are critical for handling, formulation, and analytical method development.

Property	Value	References
IUPAC Name	(2R)-2-amino-4-(methylthio)butanoic acid methyl ester hydrochloride	
Alternate Names	D-Methionine methyl ester hydrochloride	[1]
CAS Number	69630-60-0	[1] [2] [3]
Molecular Formula	C6H14CINO2S	[2] [3]
Molecular Weight	199.70 g/mol	[1] [2] [3]
Appearance	White to off-white solid/powder	[2] [3] [4]
Melting Point	No data available	[4]
Optical Rotation	-23.8° (c=1.00 g/100ml in Methanol)	[3]
Purity (by NMR)	≥ 95.0%	[3] [5]
Water Content (KF)	0.69%	[3]

Solubility Profile

Solubility is a key parameter for in vitro assays, formulation development, and purification processes.

Solvent	Solubility	References
DMSO	≥ 200 mg/mL (1001.50 mM)	[2] [6]
Water	Soluble (exact value not specified)	
Methanol	Soluble (used for recrystallization)	[7]

Note: It is highlighted that hygroscopic DMSO can significantly impact the solubility of the product, and newly opened DMSO is recommended.[2][6] The designation " \geq " indicates that the substance is soluble, but the saturation point is not known.[2][6]

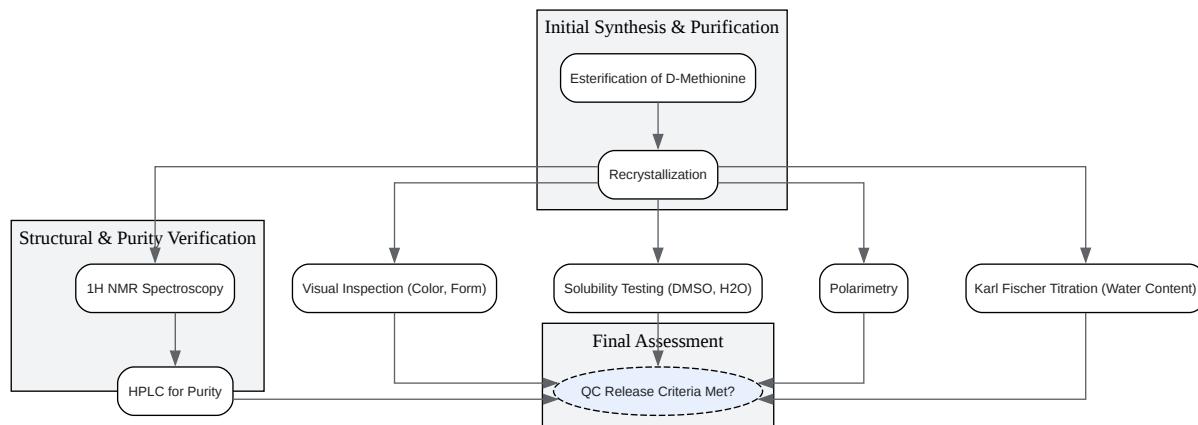
Stability and Storage

Proper storage is essential to maintain the integrity and purity of **H-D-Met-OMe.HCl**.

Condition	Storage Duration	References
Powder (-20°C)	3 years	[2][3]
Powder (4°C)	2 years	[2][3]
In Solvent (-80°C)	6 months	[2][3]
In Solvent (-20°C)	1 month	[2][3]

It is recommended to aliquot solutions upon preparation to avoid degradation from repeated freeze-thaw cycles.[2][6] The compound is stable under normal conditions but is incompatible with strong oxidizing agents.[4]

Experimental Protocols


5.1. Synthesis and Purification

A common method for the synthesis of amino acid methyl ester hydrochlorides is through the esterification of the corresponding amino acid.

- General Procedure: D-Methionine is suspended in methanol. The mixture is cooled, and a reagent such as trimethylchlorosilane or thionyl chloride is added slowly.[8][9] The reaction is stirred at room temperature until completion, as monitored by Thin Layer Chromatography (TLC).[8] The solvent is then removed by rotary evaporation to yield the crude product.[7][8]
- Recrystallization: For further purification, the crude solid can be dissolved in hot methanol and then precipitated by adding a less polar solvent like diethyl ether.[7]

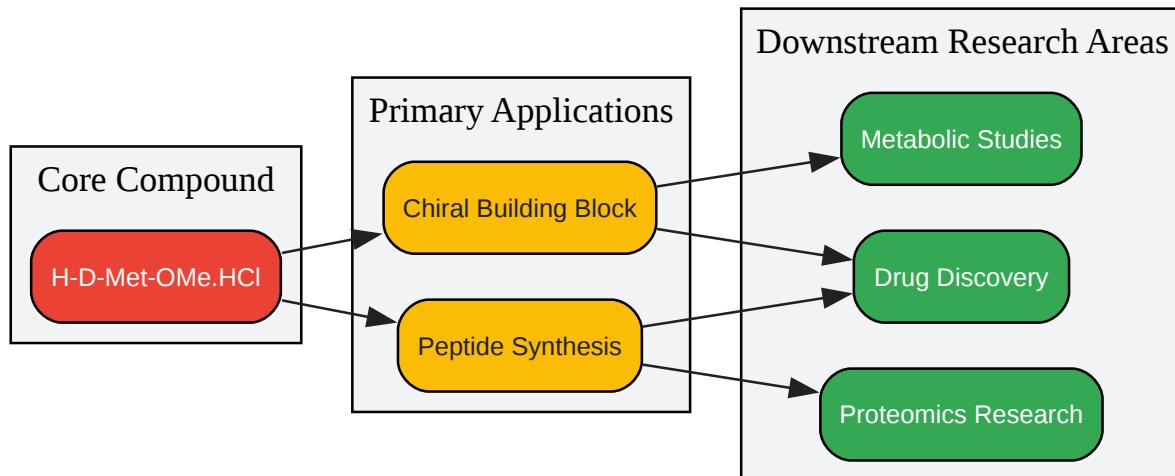
5.2. Characterization Workflow

A logical workflow for the comprehensive characterization of a new batch of **H-D-Met-OMe.HCl** is crucial for quality control.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and quality control analysis of **H-D-Met-OMe.HCl**.

Spectroscopic Data


- **¹H NMR Spectrum:** The proton NMR spectrum is expected to be consistent with the chemical structure of D-Methionine methyl ester hydrochloride.^[3] A typical analysis would confirm the presence of protons corresponding to the methyl ester, the S-methyl group, the methylene groups of the side chain, and the alpha-proton.

Biological and Research Context

H-D-Met-OMe.HCl serves as a derivative of methionine. Amino acids and their derivatives are widely utilized as research chemicals, particularly in peptide synthesis and as building blocks in

medicinal chemistry.[2][10] They have been investigated for their potential as ergogenic supplements, influencing anabolic hormone secretion and providing fuel during exercise.[2][6]

The logical relationship for its application in research is outlined below.

[Click to download full resolution via product page](#)

Caption: Key research applications stemming from **H-D-Met-OMe.HCl**.

Safety and Handling

This chemical is considered hazardous and may cause skin, eye, and respiratory irritation.[11][12] Standard laboratory safety protocols should be strictly followed.

- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection (safety goggles).[11][12]
- Handling: Use in a well-ventilated area. Avoid dust formation, inhalation, and contact with skin or eyes.[11][13] Wash hands thoroughly after handling.[12]
- First Aid: In case of eye contact, rinse cautiously with water for several minutes.[11] If on skin, wash with plenty of soap and water.[11] If inhaled, move to fresh air.[11]
- Fire Fighting: Use water spray, carbon dioxide, dry chemical, or chemical foam as extinguishing media.[4] Hazardous decomposition products include carbon oxides, nitrogen

oxides, sulfur oxides, and hydrogen chloride gas.[\[4\]](#)

This document is intended for research use only and has not been validated for medical applications.[\[3\]](#) All data should be confirmed by the end-user's own quality control procedures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. scbt.com [scbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. fishersci.com [fishersci.com]
- 5. calpaclab.com [calpaclab.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]
- 10. kilobio.com [kilobio.com]
- 11. fishersci.com [fishersci.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. pccarx.com [pccarx.com]
- To cite this document: BenchChem. [physical and chemical characteristics of H-D-Met-OMe.HCl]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b555541#physical-and-chemical-characteristics-of-h-d-met-ome-hcl>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com